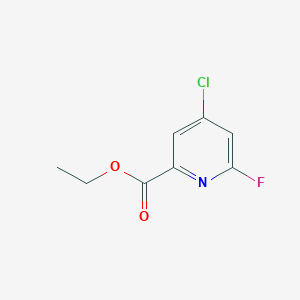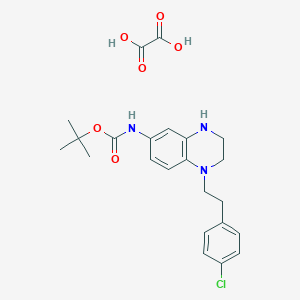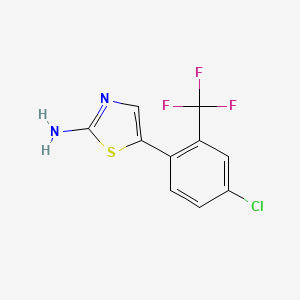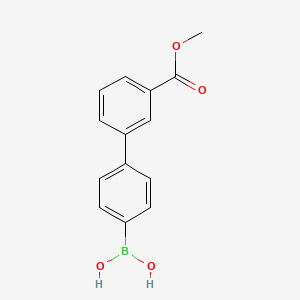
4'-Boronic acid-biphenyl-3-carboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Boronic acid-biphenyl-3-carboxylic acid methyl ester is an organic compound with the chemical formula C14H13BO4. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-boronic acid-biphenyl-3-carboxylic acid methyl ester typically involves the reaction of phenylboronic acid with 4-methoxycarbonylphenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 4’-Boronic acid-biphenyl-3-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
Major Products Formed:
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Biphenyl-3-carboxylic acid methyl ester.
Substitution: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4’-Boronic acid-biphenyl-3-carboxylic acid methyl ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4’-boronic acid-biphenyl-3-carboxylic acid methyl ester primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. This process is highly efficient and selective, making it a valuable tool in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- 4-Methoxycarbonylphenylboronic acid
- Biphenyl-3-carboxylic acid ethyl ester
- 4-tert-Butylphenylboronic acid
Uniqueness: 4’-Boronic acid-biphenyl-3-carboxylic acid methyl ester stands out due to its unique combination of stability and reactivity. Unlike some other boronic acids, it is less prone to hydrolysis and can be used under a wide range of reaction conditions. Its ability to form stable complexes with various catalysts makes it a versatile reagent in both academic and industrial settings .
Eigenschaften
Molekularformel |
C14H13BO4 |
|---|---|
Molekulargewicht |
256.06 g/mol |
IUPAC-Name |
[4-(3-methoxycarbonylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C14H13BO4/c1-19-14(16)12-4-2-3-11(9-12)10-5-7-13(8-6-10)15(17)18/h2-9,17-18H,1H3 |
InChI-Schlüssel |
AREGTGXHHCNOOT-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![L-Leucinamide,N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-N-methoxy-N-methyl-](/img/structure/B14032522.png)

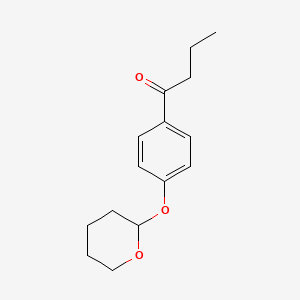

![(S)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride](/img/structure/B14032547.png)
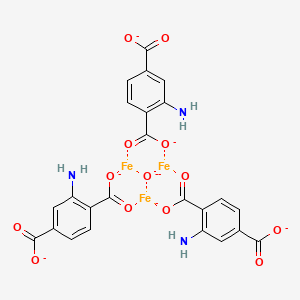
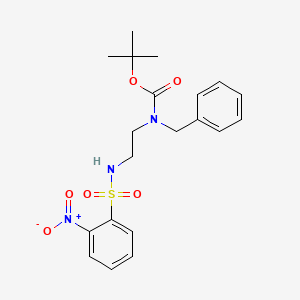
![(S)-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)methanol](/img/structure/B14032572.png)
